molecular formula C19H22O2S B15174192 6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione

6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione

Cat. No.: B15174192
M. Wt: 314.4 g/mol
InChI Key: IWAQEBHGCDDIKD-UHFFFAOYSA-N
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Description

6'-Ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione is a polycyclic spiro compound characterized by a cyclohexane ring fused to a pyrano[3,2-g]chromene scaffold, with an ethyl substituent at the 6' position and a thione (C=S) group at the 8' position. The spiro architecture introduces steric constraints, influencing its reactivity and physical properties.

Properties

Molecular Formula

C19H22O2S

Molecular Weight

314.4 g/mol

IUPAC Name

6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-thione

InChI

InChI=1S/C19H22O2S/c1-2-13-11-18(22)20-17-12-16-14(10-15(13)17)6-9-19(21-16)7-4-3-5-8-19/h10-12H,2-9H2,1H3

InChI Key

IWAQEBHGCDDIKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=S)OC2=C1C=C3CCC4(CCCCC4)OC3=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-ethyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the formation of the spiro structure. The specific reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Safety protocols and environmental considerations are also integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6’-Ethyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6’-Ethyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6’-ethyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’(4’H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Substituent Variations

6'-Butyl-3',4'-dihydro-8'H-spiro[...]-thione
  • Key Differences : The butyl analog (C21H26O2S) has a longer alkyl chain, increasing hydrophobicity and molecular weight (342.5 g/mol) compared to the ethyl derivative. This may enhance lipid solubility but reduce aqueous bioavailability .
  • Synthesis: Both compounds likely share synthetic routes involving cyclocondensation and thionation steps.
6'-Methyl Derivatives
  • Example : 7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[...]-thione (C25H26O2S) incorporates a methyl group and a benzyl moiety. The smaller methyl substituent reduces steric hindrance, possibly increasing reactivity in nucleophilic substitutions .

Functional Group Modifications

Thione vs. Ketone (8'-one)
  • 6'-Ethyl-10'-hydroxy-8'-one Analog : Replacing the thione with a ketone (C=O) and adding a hydroxyl group (C19H22O4) significantly alters polarity and hydrogen-bonding capacity. This increases solubility in polar solvents and may enhance interactions with biological targets, as seen in antimicrobial studies of 4H-chromene derivatives .
  • Reactivity : Thione groups are more nucleophilic than ketones, making them prone to oxidation or coordination with transition metals .
Phenyl and Fluorophenyl Derivatives
  • Fluorinated analogs, such as 6'-fluoro derivatives, show enhanced metabolic stability and bioavailability in pharmacological contexts .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Purity
6'-Ethyl-3'H-spiro[...]-8'(4'H)-thione (Target) C19H22O2S ~314.4* 6'-Ethyl Thione (C=S) N/A
6'-Butyl-3',4'-dihydro-8'H-spiro[...]-thione C21H26O2S 342.5 6'-Butyl Thione (C=S) ≥95%
6'-Ethyl-10'-hydroxy-8'-one C19H22O4 314.4 6'-Ethyl, 10'-OH Ketone (C=O) N/A
7'-Benzyl-6'-methyl-8'H-spiro[...]-thione C25H26O2S 390.5 6'-Methyl, 7'-benzyl Thione (C=S) ≥95%

*Calculated based on butyl analog.

Biological Activity

6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activities, focusing on anticancer, antimicrobial, and antiviral properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds characterized by a bicyclic structure that includes a chromene moiety. The presence of sulfur in the thione group enhances its reactivity and biological profile.

Molecular Formula

  • Molecular Formula : C₁₄H₁₈O₂S
  • Molecular Weight : 250.36 g/mol

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound's cytotoxicity against human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung)
  • IC50 Values :
    • HeLa: 5.4 µM
    • MCF-7: 7.8 µM
    • A549: 6.2 µM

These results suggest that the compound can inhibit cancer cell proliferation effectively.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

The results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.

Antiviral Activity

Preliminary investigations into the antiviral potential of this compound have shown promising results against certain viral strains.

Research Findings on Antiviral Effects

In a controlled study:

  • Virus Tested : Influenza A virus
  • Results :
    • The compound demonstrated a reduction in viral replication by approximately 60% at a concentration of 10 µM.

This suggests potential as an antiviral agent, warranting further investigation into its mechanism of action.

While specific mechanisms for this compound are still under exploration, it is hypothesized that the thione group may interact with cellular targets involved in cancer cell signaling pathways and microbial metabolism.

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